![molecular formula C20H22F3N3O4S B12619424 Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B12619424.png)
Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a trifluoromethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethoxyphenyl Group:
Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving the appropriate amine and carboxylic acid derivatives.
Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst yields the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Biological Research: It is used in studies to understand its mechanism of action and interactions with biological targets.
Pharmaceuticals: The compound is explored for its potential use in the development of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The thiazole ring and trifluoromethoxyphenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
Uniqueness
Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which can enhance its biological activity and stability. The combination of the thiazole and piperidine rings also contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H22F3N3O4S |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
ethyl 4-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H22F3N3O4S/c1-2-29-19(28)26-9-7-14(8-10-26)25-17(27)11-16-12-24-18(31-16)13-3-5-15(6-4-13)30-20(21,22)23/h3-6,12,14H,2,7-11H2,1H3,(H,25,27) |
Clave InChI |
IQWPZQSJOGPRSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B12619358.png)
![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)

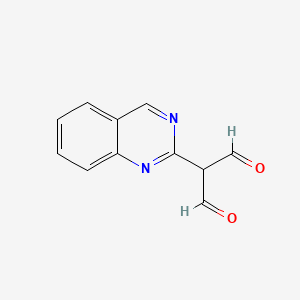
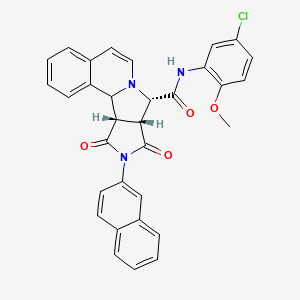
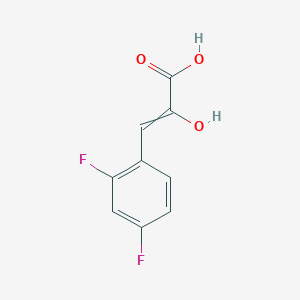
![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)
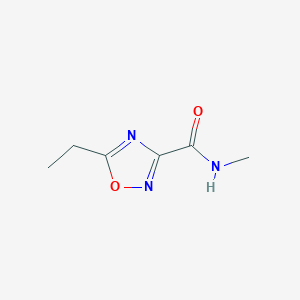
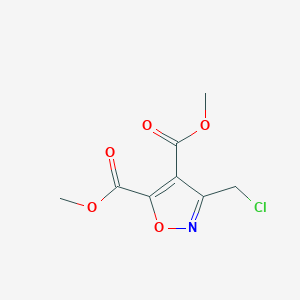
![{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile](/img/structure/B12619420.png)
![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
